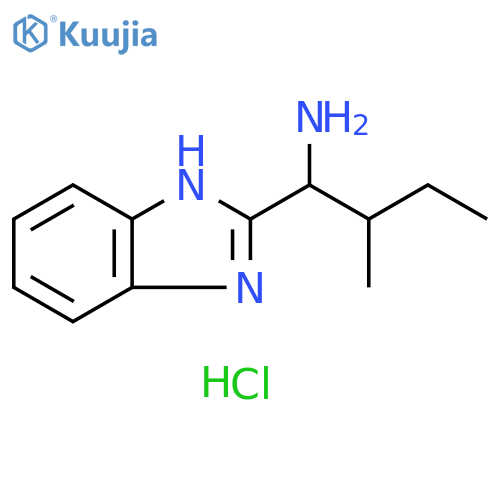

Cas no 26128-94-9 (1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride)

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride

-

- インチ: 1S/C12H17N3.ClH/c1-3-8(2)11(13)12-14-9-6-4-5-7-10(9)15-12;/h4-8,11H,3,13H2,1-2H3,(H,14,15);1H

- InChIKey: PLPMRKBCPDYLEI-UHFFFAOYSA-N

- ほほえんだ: C(C1NC2C=CC=CC=2N=1)(N)C(C)CC.Cl

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-43919-2.5g |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride |

26128-94-9 | 95% | 2.5g |

$1315.0 | 2023-02-10 | |

| Enamine | EN300-43919-0.05g |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride |

26128-94-9 | 95% | 0.05g |

$155.0 | 2023-02-10 | |

| Chemenu | CM453768-1g |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride |

26128-94-9 | 95%+ | 1g |

$624 | 2024-07-28 | |

| TRC | B118175-250mg |

1-(1H-1,3-Benzodiazol-2-yl)-2-methylbutan-1-amine Dihydrochloride |

26128-94-9 | 250mg |

$ 365.00 | 2022-06-07 | ||

| Aaron | AR019VVU-50mg |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride |

26128-94-9 | 95% | 50mg |

$239.00 | 2025-02-08 | |

| Aaron | AR019VVU-2.5g |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride |

26128-94-9 | 95% | 2.5g |

$1834.00 | 2025-02-08 | |

| A2B Chem LLC | AV39742-2.5g |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride |

26128-94-9 | 95% | 2.5g |

$1420.00 | 2024-04-20 | |

| 1PlusChem | 1P019VNI-100mg |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride |

26128-94-9 | 95% | 100mg |

$333.00 | 2025-03-04 | |

| 1PlusChem | 1P019VNI-500mg |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride |

26128-94-9 | 95% | 500mg |

$704.00 | 2025-03-04 | |

| A2B Chem LLC | AV39742-1g |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride |

26128-94-9 | 95% | 1g |

$742.00 | 2024-04-20 |

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride 関連文献

-

Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849

1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochlorideに関する追加情報

1-(1H-1,3-Benzodiazol-2-yl)-2-methylbutan-1-amine Dihydrochloride: A Comprehensive Overview

The compound 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride (CAS No. 26128-94-9) is a fascinating molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of benzodiazepines, which are known for their unique structural features and diverse biological activities. The benzodiazole moiety in this molecule contributes to its aromatic stability and reactivity, making it a valuable compound in organic synthesis and pharmacology.

Recent studies have highlighted the importance of benzodiazole-containing compounds in drug discovery. The dihydrochloride salt form of this compound is particularly interesting due to its enhanced solubility and bioavailability, which are critical factors in pharmaceutical applications. Researchers have explored its potential as a precursor for synthesizing bioactive molecules, including anti-inflammatory agents and antioxidants.

The synthesis of 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride involves a multi-step process that combines aromatic chemistry with amine functionalization. The key steps include the formation of the benzodiazole ring through condensation reactions and subsequent alkylation to introduce the methylbutanamine group. This compound has been synthesized using both traditional methods and modern catalytic techniques, with the latter offering improved yields and selectivity.

In terms of biological activity, this compound has shown promising results in preliminary assays. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its antioxidant properties make it a candidate for protecting cells from oxidative stress, which is a major contributor to various diseases such as neurodegenerative disorders and cardiovascular diseases.

The structural versatility of 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride allows for further functionalization to tailor its properties for specific applications. For example, researchers have explored the incorporation of this compound into polymer matrices for drug delivery systems. The benzodiazole group's photoluminescent properties also make it a candidate for use in sensors and imaging agents.

From an environmental perspective, the synthesis and application of this compound are being evaluated for their sustainability. Efforts are underway to develop greener synthesis routes that minimize waste and energy consumption. These advancements align with the growing demand for eco-friendly chemical processes in the pharmaceutical and materials science industries.

In conclusion, 1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride (CAS No. 26128-94-9) is a versatile compound with significant potential across multiple fields. Its unique structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool in drug discovery, material science, and beyond. As research continues to uncover new insights into its properties and uses, this compound is poised to play an increasingly important role in scientific innovation.

26128-94-9 (1-(1H-1,3-benzodiazol-2-yl)-2-methylbutan-1-amine dihydrochloride) 関連製品

- 1087798-45-5(1-(butane-1-sulfonyl)piperidine-3-carbonitrile)

- 876866-50-1(1-cyclopropanecarbonylpiperidine-4-carboxylic acid)

- 2649070-88-0(5-bromo-2-(1-isocyanatoethyl)-3-nitropyridine)

- 66232-56-2(2-Amino-6-ethylbenzoic acid)

- 2172429-95-5(1-(2-cyclopropylpyrimidin-4-yl)azetidin-2-ylmethanamine)

- 2387602-63-1(benzyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate;hydrochloride)

- 5089-08-7((2-Methyl-5-nitrophenyl)hydrazine)

- 1806896-56-9(Methyl 3-chloro-6-(difluoromethyl)-4-methylpyridine-2-carboxylate)

- 1114872-50-2(2-(4-ethoxybenzoyl)-6-fluoro-4-[3-(methylsulfanyl)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione)

- 264258-79-9((2r)-3-Cyclopentyl-2-methylpropan-1-ol)